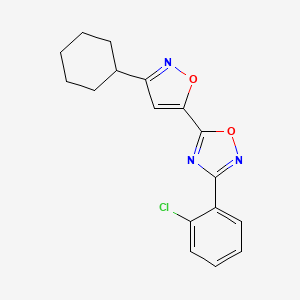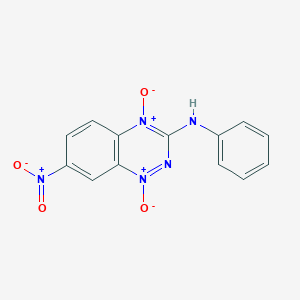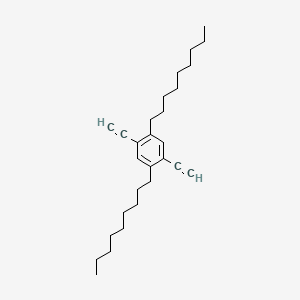![molecular formula C13H11BrN2O B12616514 Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- CAS No. 918667-03-5](/img/structure/B12616514.png)
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Brom-2-[(E)-((5-Methyl-2-pyridinyl)imino)methyl]-phenol ist eine komplexe organische Verbindung, die zur Klasse der Schiff-Basen gehört. Schiff-Basen werden typischerweise durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein eines Bromatoms in der 4-Position des Phenolrings und einer Imingruppe aus, die das Phenol mit einem 5-Methyl-2-pyridinyl-Rest verbindet.
Vorbereitungsmethoden
Die Synthese von 4-Brom-2-[(E)-((5-Methyl-2-pyridinyl)imino)methyl]-phenol kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Kondensationsreaktion zwischen 4-Brom-2-hydroxybenzaldehyd und 5-Methyl-2-aminopyridin in Gegenwart eines Säurekatalysators. Die Reaktion wird typischerweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt, um die Bildung der Iminbindung zu erleichtern.
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Kondensationsreaktionen, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die gewünschte Verbindung zu isolieren.
Analyse Chemischer Reaktionen
4-Brom-2-[(E)-((5-Methyl-2-pyridinyl)imino)methyl]-phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die phenolische Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonderivaten oxidiert werden.
Reduktion: Die Imingruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Das Bromatom in der 4-Position kann durch andere Nukleophile durch nukleophile aromatische Substitutionsreaktionen substituiert werden. Gängige Reagenzien für diese Reaktion sind Natriummethoxid oder Kaliumthiolat.
Kupplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kupplungsreaktionen teilnehmen, um in Gegenwart eines Palladiumkatalysators Kohlenstoff-Kohlenstoff-Bindungen mit verschiedenen Boronsäuren zu bilden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise ergibt die Oxidation der phenolischen Gruppe Chinonderivate, während die Reduktion der Imingruppe zur Bildung eines Amins führt.
Wissenschaftliche Forschungsanwendungen
4-Brom-2-[(E)-((5-Methyl-2-pyridinyl)imino)methyl]-phenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit Übergangsmetallen wie Zink, Kupfer und Nickel zu bilden.
Biologie: Die Verbindung zeigt antimikrobielle Eigenschaften und wird hinsichtlich ihrer möglichen Verwendung als antibakterielles und antifungizides Mittel untersucht. Sie kann das Wachstum verschiedener pathogenen Mikroorganismen hemmen.
Medizin: Es laufen Forschungsarbeiten, um das Potenzial der Verbindung als Therapeutikum zu untersuchen. Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.
Industrie: Die Verbindung wird bei der Synthese von fortschrittlichen Materialien wie Polymeren und Farbstoffen verwendet. Ihre einzigartigen strukturellen Merkmale tragen zu den Eigenschaften dieser Materialien bei.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-[(E)-((5-Methyl-2-pyridinyl)imino)methyl]-phenol beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Die Verbindung kann über ihre phenolische Hydroxyl- und Imingruppe Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren. Diese Interaktionen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
In antimikrobiellen Anwendungen stört die Verbindung die Zellmembranintegrität von Mikroorganismen, was zu Zelllyse und Tod führt. In der Koordinationschemie wirkt die Verbindung als Chelatbildner, stabilisiert Metallionen und ermöglicht katalytische Reaktionen.
Wirkmechanismus
The mechanism of action of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions through its phenolic hydroxyl and imine groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In coordination chemistry, the compound acts as a chelating agent, stabilizing metal ions and facilitating catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
4-Brom-2-[(E)-((5-Methyl-2-pyridinyl)imino)methyl]-phenol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Phenol, 2-Brom-4-methyl-: Diese Verbindung hat eine ähnliche Bromsubstitution, aber es fehlen die Imin- und Pyridinylgruppen. Sie wird in verschiedenen Anwendungen eingesetzt, wie z. B. als Aromastoff und als Zwischenprodukt in der organischen Synthese.
Phenol, 4-Brom-2-[(phenylimino)methyl]-: Diese Verbindung hat eine Phenylgruppe anstelle einer Pyridinylgruppe. Sie zeigt eine unterschiedliche chemische Reaktivität und Anwendung, insbesondere im Bereich der Thermochromie.
Phenol, 4-Brom-2-[(E)-((2-pyridinyl)imino)methyl]-: Diese Verbindung ist ähnlich, aber es fehlt die Methylgruppe am Pyridinylring. Sie hat unterschiedliche Koordinationschemie-Eigenschaften und biologische Aktivitäten.
Eigenschaften
CAS-Nummer |
918667-03-5 |
|---|---|
Molekularformel |
C13H11BrN2O |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-8,17H,1H3 |
InChI-Schlüssel |
RFYJTEYYXWCBFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
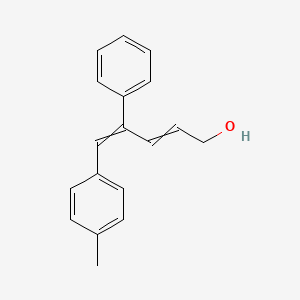
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

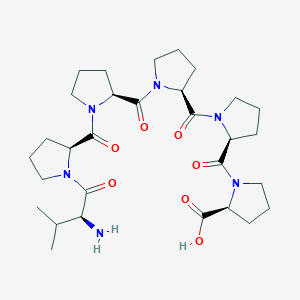
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
